molecular formula C10H9ClO2 B1366759 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone CAS No. 64089-34-5

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Cat. No. B1366759
CAS RN: 64089-34-5
M. Wt: 196.63 g/mol
InChI Key: HQFACNABSBZAFM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit binding affinity against pathogens like fungi, bacteria, and viruses. Molecular docking and dynamics studies suggest that certain derivatives can effectively inhibit the growth of these microorganisms, making them promising candidates for developing new antimicrobial drugs .

Antiviral Properties

The antiviral properties of 2,3-dihydrobenzofuran derivatives are notable, particularly against the hepatitis C virus. The ability of these compounds to interfere with viral replication makes them valuable for therapeutic drug development. Researchers are encouraged to synthesize and evaluate the biological activity of these derivatives further .

Anticancer Potential

Benzofuran derivatives, including 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone, have shown significant anticancer activities. Some substituted benzofurans have demonstrated dramatic effects in inhibiting the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This highlights their potential as compounds for targeted therapy with minimal side effects .

Blood-Brain Barrier Penetration

The structure of 2,3-dihydrobenzofuran derivatives has been proposed to facilitate penetration through the blood-brain barrier. This characteristic is crucial for developing drugs that target central nervous system disorders, as it allows the compound to reach the brain and exert its therapeutic effects .

Drug Design and Synthesis

The benzofuran core is a versatile structural unit in medicinal chemistry. It serves as a scaffold for the design and synthesis of biologically active molecules. The unique physicochemical properties of benzofuran derivatives make them suitable for constructing complex molecular architectures, which are essential in drug discovery and development .

ADMET Profile Analysis

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2,3-dihydrobenzofuran derivatives have been studied to assess their drug-likeness. These compounds have been found not to violate the “Lipinski’s Rule of Five,” indicating favorable pharmacokinetic profiles that are conducive to further drug development .

Natural Product Sources and Bioactivity

Benzofuran compounds are ubiquitous in nature and are found in various higher plants. Their natural occurrence and strong biological activities, such as antioxidative and antibacterial properties, make them valuable as potential natural drug lead compounds. The exploration of natural sources can lead to the discovery of novel benzofuran derivatives with diverse pharmacological activities .

Chemical Entresol for Compound Libraries

2,3-Dihydrobenzofuran derivatives are used as chemical entresols to design small compound libraries. These libraries are crucial for high-throughput screening in drug discovery, allowing researchers to identify active compounds quickly and efficiently .

Safety and Hazards

The compound is classified as a danger according to the GHS pictogram . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFACNABSBZAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424699
Record name 5-Chloroacetyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

CAS RN

64089-34-5
Record name 5-Chloroacetyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (10.39 g) was dissolved in methylene chloride (25 ml) and the solution was added to a slurry of aluminium chloride (12.2 g) in methylene chloride (50 ml) at -15° C. A solution of dihydrobenzofuran (10 g) in methylene chloride (25 ml) was added and the solution was allowed to warm to room temperature over 20 hours. The reaction mixture was poured into ice (700 g) and the aqueous layer was back-washed with methylene chloride (2×200 ml). The combined organic extracts were washed with water (800 ml), dried with MgSO4 and concentrated in vacuo. The resulting solid (11 g) was heated in cyclohexane (110 ml) and the supernatant liquid decanted off and allowed to crystallise. Filtration produced the title compound as a white solid, yield 2.1 g, m.p. 85°-87° C.
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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